molecular formula C20H25ClN4S B10774529 thio-BCTC

thio-BCTC

Cat. No.: B10774529
M. Wt: 389.0 g/mol
InChI Key: ODPJGEXSZMHIBU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of thio-BCTC involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Thio-BCTC undergoes various chemical reactions, including:

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions due to the presence of the chloropyridine moiety. Common reagents for these reactions include nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atom in the carbothioamide group. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used.

    Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiourea derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H25ClN4S

Molecular Weight

389.0 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carbothioamide

InChI

InChI=1S/C20H25ClN4S/c1-20(2,3)15-6-8-16(9-7-15)23-19(26)25-13-11-24(12-14-25)18-17(21)5-4-10-22-18/h4-10H,11-14H2,1-3H3,(H,23,26)

InChI Key

ODPJGEXSZMHIBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=C(C=CC=N3)Cl

Origin of Product

United States

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